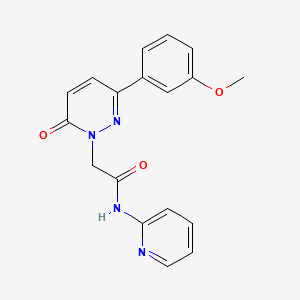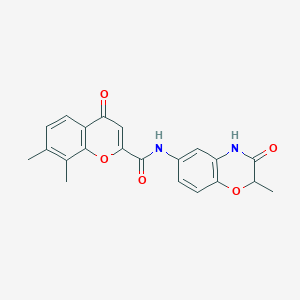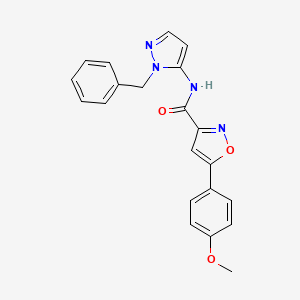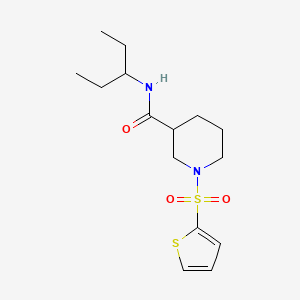![molecular formula C17H20N2OS B4503937 N-[4-(1-pyrrolidinyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B4503937.png)
N-[4-(1-pyrrolidinyl)benzyl]-2-(2-thienyl)acetamide
Vue d'ensemble
Description
N-[4-(1-pyrrolidinyl)benzyl]-2-(2-thienyl)acetamide is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.12963444 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationships
Research has focused on understanding the structure-activity relationships of related compounds in the context of inhibiting specific targets for potential therapeutic applications. For instance, one study explored phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, identifying compounds with improved metabolic stability, which is crucial for the development of new therapeutic agents (Stec et al., 2011).
Corrosion Inhibition
A different application area is the synthesis of acetamide derivatives for corrosion inhibition. A study synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, investigating their effectiveness as corrosion inhibitors, demonstrating the potential of such compounds in protecting metals from corrosion in acidic mediums (Yıldırım & Çetin, 2008).
Antimicrobial and Antifungal Activities
Research into the synthesis of new compounds for antimicrobial and antifungal applications is also prevalent. For example, new thienopyrimidine linked rhodanine derivatives were prepared and evaluated for their in vitro antimicrobial activity, showcasing the ongoing search for novel antimicrobial agents (Kerru et al., 2019).
Antiprion Activities
Another intriguing area of application is the search for antiprion agents, where benzamide derivatives, including compounds with structures related to N-[4-(1-pyrrolidinyl)benzyl]-2-(2-thienyl)acetamide, were synthesized and evaluated for their potential to inhibit prion diseases (Fiorino et al., 2012).
Catalytic Oxidation Processes
Additionally, compounds related to this compound have been explored as catalysts in oxidation processes, offering environmentally friendly alternatives to traditional chemical oxidations (Rafiee et al., 2018).
Propriétés
IUPAC Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(12-16-4-3-11-21-16)18-13-14-5-7-15(8-6-14)19-9-1-2-10-19/h3-8,11H,1-2,9-10,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNERFCWCGMFURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-dimethyl-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4503876.png)
![2-(4-chlorophenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide](/img/structure/B4503877.png)


![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B4503895.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B4503911.png)

![1-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B4503923.png)
![3-{[2-(3,5-dimethylphenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4503924.png)
![N-cyclopentyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B4503928.png)

